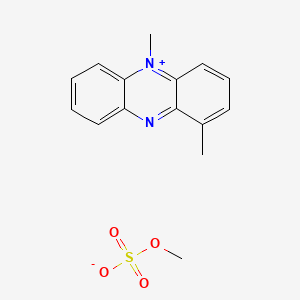

1,5-Dimethylphenazinium methyl sulfate

Description

Overview of Phenazine (B1670421) Core Structure and its Significance in Organic Chemistry

The fundamental building block of all phenazinium compounds is the phenazine molecule. This tricyclic aromatic system consists of a central pyrazine (B50134) ring fused to two benzene (B151609) rings. The planar structure and the presence of two nitrogen atoms within the pyrazine ring bestow upon phenazine and its derivatives a rich and varied chemistry.

Phenazines are significant in organic chemistry for several reasons. They are chromophoric, meaning they can absorb and emit light, which has led to their historical and ongoing use as dyes and pigments. Furthermore, the nitrogen atoms in the phenazine core can be readily protonated or alkylated, and the entire ring system can participate in redox reactions, acting as both an electron acceptor and donor. This electrochemical activity is central to the function of many phenazine-containing natural products and synthetic analogues in biological systems and materials science.

Classification of Phenazinium Salts

Phenazinium salts are ionic compounds characterized by a positively charged phenazine core. The positive charge arises from the quaternization of one of the nitrogen atoms in the pyrazine ring, typically through the addition of an alkyl or aryl group. The classification of these salts can be based on several criteria:

Substitution on the Nitrogen Atom(s): This includes N-alkyl, N-aryl, and N,N'-dialkyl phenazinium salts. In the case of 1,5-Dimethylphenazinium methyl sulfate (B86663), we have a mono-N-alkylated derivative.

Substitution on the Benzene Rings: The benzene rings can be functionalized with a wide variety of substituents, such as alkyl, alkoxy, halogen, or amino groups. These substituents can significantly influence the electronic properties, solubility, and biological activity of the resulting phenazinium salt. 1,5-Dimethylphenazinium methyl sulfate features a methyl group on one of the benzene rings.

The Counter-ion (Anion): The positive charge of the phenazinium cation is balanced by a negative counter-ion. Common anions include halides (e.g., chloride, bromide), sulfate derivatives (e.g., methyl sulfate), and other inorganic or organic anions. The nature of the anion can affect the salt's solubility and crystalline structure.

Historical Context of Related Phenazinium Compounds in Academic Research

The study of phenazine derivatives dates back to the 19th century with the discovery and characterization of dyes such as mauveine. A significant milestone in the history of phenazinium compounds is the investigation of N-Methylphenazinium methyl sulfate (often abbreviated as PMS or Phenazine Methosulfate). This compound, where a methyl group is attached to one of the nitrogen atoms of the unsubstituted phenazine ring, has been extensively studied as a redox mediator in biochemical assays. Its ability to facilitate electron transfer between enzymes and indicator dyes has made it a valuable tool in enzymology and cell biology research.

Research into phenazinium compounds has also been driven by the discovery of naturally occurring phenazines with potent biological activities, including antibiotic and antitumor properties. This has spurred efforts to synthesize and evaluate a vast number of phenazinium derivatives with the aim of developing new therapeutic agents.

Rationale for Investigating Novel Phenazinium Derivatives

The continued investigation of novel phenazinium derivatives, such as this compound, is propelled by the quest for compounds with tailored properties. By systematically modifying the phenazine core with different substituents, researchers aim to:

Fine-tune Redox Potentials: The addition of electron-donating or electron-withdrawing groups to the phenazine ring can alter its reduction-oxidation potential, making it suitable for specific applications in catalysis or as a redox mediator.

Enhance Biological Activity: The introduction of specific functional groups can lead to improved efficacy and selectivity of phenazinium-based drugs.

Develop Advanced Materials: The unique photophysical and electrochemical properties of phenazinium salts make them promising candidates for use in organic electronics, such as organic light-emitting diodes (OLEDs) and solar cells.

Create Novel Probes and Sensors: The fluorescence of some phenazinium derivatives is sensitive to their environment, allowing for their use as probes for detecting specific ions or biomolecules.

The synthesis and characterization of this compound would contribute to a deeper understanding of structure-property relationships within the phenazinium class of compounds.

Detailed Research Findings on this compound

Direct and extensive research specifically on this compound is limited in publicly available scientific literature. However, a significant amount can be inferred about its synthesis and expected properties based on the well-established chemistry of phenazines and related phenazinium salts.

Synthesis of the 1,5-Dimethylphenazinium Cation

The synthesis of the 1,5-dimethylphenazinium cation would likely proceed in two key stages: the synthesis of the 1-methylphenazine (B86437) precursor, followed by N-alkylation.

One of the classical methods for synthesizing substituted phenazines is the Wohl-Aue reaction . nih.govnih.gov This reaction involves the condensation of a substituted nitrobenzene (B124822) with a substituted aniline (B41778). To obtain 1-methylphenazine, one could potentially react 2-nitrotoluene (B74249) with aniline or nitrobenzene with 2-methylaniline (o-toluidine) under basic conditions. The regioselectivity of this reaction can sometimes be an issue, potentially leading to a mixture of isomers.

Once 1-methylphenazine is obtained, the final step would be the quaternization of one of the nitrogen atoms with a methyl group. This is typically achieved by reacting the phenazine with a methylating agent. For the synthesis of this compound, the reagent of choice would be dimethyl sulfate. nih.gov The reaction would introduce a methyl group onto one of the nitrogen atoms, resulting in the desired phenazinium cation with a methyl sulfate counter-ion. It is important to note that the alkylation of an unsymmetrically substituted phenazine like 1-methylphenazine can lead to two possible N-methylated isomers (at N-5 and N-10). The electronic effect of the methyl group at the 1-position would influence the relative reactivity of the two nitrogen atoms.

Expected Properties of this compound

The properties of this compound can be predicted by considering the influence of the two methyl groups on the phenazinium core.

Electronic Effects: The methyl group at the 1-position on the benzene ring is an electron-donating group. This would be expected to slightly increase the electron density of the aromatic system compared to the unsubstituted phenazinium cation. Theoretical studies on substituted phenazines have shown that electron-donating groups can influence the HOMO and LUMO energy levels. researchgate.net This, in turn, would affect the redox potential and the spectroscopic properties of the molecule. The N-methyl group also contributes to the electronic landscape of the cation.

Spectroscopic Properties: Like other N-methylphenazinium salts, this compound is expected to be a colored compound and exhibit characteristic absorption bands in the UV-visible spectrum. The exact position of these bands would be influenced by the substitution pattern. N-Methylphenazinium methyl sulfate, for instance, has been a subject of spectroscopic studies to understand its semiquinoid oxidation level. nih.gov

Solubility: The solubility of phenazinium salts is dependent on both the cation and the anion. The methyl sulfate anion generally confers good solubility in polar solvents like water and alcohols.

The table below provides a comparison of the target compound with the well-studied 5-Methylphenazinium methyl sulfate (Phenazine Methosulfate).

| Property | 5-Methylphenazinium methyl sulfate | This compound (Expected) |

| CAS Number | 299-11-6 mpbio.com | 40816-85-1 |

| Molecular Formula | C₁₄H₁₄N₂O₄S mpbio.com | C₁₅H₁₆N₂O₄S |

| Molecular Weight | 306.34 g/mol mpbio.com | 320.36 g/mol |

| Key Structural Features | Unsubstituted benzene rings, one N-methyl group | One methyl group on a benzene ring, one N-methyl group |

| Common Use | Redox mediator in biochemical assays mpbio.com | Not widely studied, potential for similar or modified redox applications |

Structure

3D Structure of Parent

Properties

CAS No. |

40816-85-1 |

|---|---|

Molecular Formula |

C15H16N2O4S |

Molecular Weight |

320.4 g/mol |

IUPAC Name |

1,5-dimethylphenazin-5-ium;methyl sulfate |

InChI |

InChI=1S/C14H13N2.CH4O4S/c1-10-6-5-9-13-14(10)15-11-7-3-4-8-12(11)16(13)2;1-5-6(2,3)4/h3-9H,1-2H3;1H3,(H,2,3,4)/q+1;/p-1 |

InChI Key |

MTWFIBCTAIRTND-UHFFFAOYSA-M |

Canonical SMILES |

CC1=CC=CC2=[N+](C3=CC=CC=C3N=C12)C.COS(=O)(=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 1,5 Dimethylphenazinium Methyl Sulfate

Strategies for the Construction of the Phenazine (B1670421) Ring System

The foundational step in the synthesis is the formation of the tricyclic phenazine scaffold. Several classical and modern synthetic strategies have been developed to achieve this, offering various advantages in terms of yield, substrate scope, and reaction conditions. guidechem.com

Key methods include:

The Wohl-Aue Reaction: This is a traditional and versatile method for synthesizing phenazines, including substituted derivatives. nih.govresearchgate.net It typically involves the condensation of an aniline (B41778) with a nitrobenzene (B124822) in the presence of a base, such as potassium hydroxide, at elevated temperatures. researchgate.netresearchgate.net The modularity of this reaction allows for the synthesis of specifically substituted phenazines by choosing appropriately substituted starting materials. nih.gov

Reductive Cyclization: This approach involves the cyclization of 2-nitro-N-phenylanilines. Modern variations utilize catalysts, such as palladium complexes, with reducing agents like carbon monoxide or phenyl formate. researchgate.netresearchgate.net These methods can offer good yields and minimize the formation of byproducts, which can be a challenge in traditional phenazine syntheses. researchgate.net

Oxidative Cyclization: The condensation of 1,2-diaminobenzenes (o-phenylenediamines) with 1,2-dicarbonyl compounds (o-quinones) is a common and effective route. researcher.lifenih.gov For instance, the reaction of catechol with o-phenylenediamine (B120857) can produce 5,10-dihydrophenazine, which is then oxidized to phenazine. guidechem.com Electrochemical methods have also been developed for the anodic oxidative cyclization of anilines and o-phenylenediamines, representing a modern approach with high atom efficiency. acs.org

| Method | Starting Materials | Key Reagents/Conditions | Advantages |

|---|---|---|---|

| Wohl-Aue Reaction | Aniline and Nitrobenzene derivatives | Base (e.g., KOH), high temperature | Modular, good for substituted phenazines. nih.govresearchgate.net |

| Reductive Cyclization | 2-Nitro-N-phenylaniline derivatives | Pd-catalyst, CO or phenyl formate | Good yields, minimizes byproducts. researchgate.net |

| Oxidative Cyclization | o-Phenylenediamine and o-Quinone derivatives | Various oxidizing agents, electrochemical methods | Effective, modern electrochemical options. researcher.lifeacs.org |

Approaches for Regioselective Dimethylation at Positions 1 and 5

Achieving a specific 1,5-dimethyl substitution pattern on the phenazine ring requires careful regiochemical control. Direct C-alkylation of the parent phenazine molecule is often challenging as it can lead to a mixture of isomers, with substitution patterns influenced by the electronic properties of the heteroaromatic system. tandfonline.com

The most effective and common strategy to achieve the 1,5-dimethylphenazine structure is to incorporate the methyl groups into the precursors before the cyclization reaction that forms the phenazine ring. This is typically accomplished by utilizing a substituted starting material in one of the ring-forming reactions described previously.

For example, in a Wohl-Aue type synthesis, 2-methylaniline could be reacted with a corresponding nitrated benzene (B151609) derivative to control the position of one of the methyl groups. The modular nature of such syntheses is critical for accessing specifically substituted phenazines. nih.gov

Methods for Quaternization to Form the Phenazinium Cation

Once the 1,5-dimethylphenazine core has been synthesized, the next step is quaternization. This involves the N-alkylation of one of the nitrogen atoms in the phenazine ring to form the positively charged phenazinium cation. nih.gov

The most direct method for this transformation is the reaction of the phenazine derivative with an alkylating agent. For the synthesis of 1,5-Dimethylphenazinium methyl sulfate (B86663), dimethyl sulfate is an ideal reagent as it serves as both the methyl source for the quaternization and the source of the methyl sulfate counterion. nih.gov The reaction typically involves heating the phenazine in a suitable solvent with an excess of dimethyl sulfate. nih.gov

Alternative alkylating agents include alkyl halides, such as methyl iodide. nih.gov While effective for introducing the N-methyl group, using such reagents results in a different initial counterion (e.g., iodide), which would then need to be exchanged in a subsequent step.

Counterion Exchange Techniques for Methyl Sulfate Formation

If the quaternization step is performed with a reagent that does not directly provide the methyl sulfate anion (such as methyl iodide), a counterion exchange step is necessary. nih.gov Several techniques can be employed for this purpose.

Precipitation: One common method involves dissolving the initial phenazinium salt (e.g., a chloride or iodide salt) in a solvent and adding a salt containing the desired counterion (e.g., sodium methyl sulfate). If the resulting 1,5-dimethylphenazinium methyl sulfate is less soluble in the chosen solvent system, it will precipitate and can be isolated by filtration. A similar principle is used to exchange chloride for tetrafluoroborate (B81430) by stirring a chloroform (B151607) solution of the phenazinium salt with an aqueous solution of sodium tetrafluoroborate. nih.gov

Ion-Exchange Chromatography: This is a highly effective and widely used technique for systematically exchanging ions. The phenazinium salt is passed through a column packed with an ion-exchange resin that has been pre-loaded with the desired counterion (methyl sulfate). libretexts.org The original counterion is retained by the resin, and the phenazinium cation elutes with the new methyl sulfate counterion. tosohbioscience.comshimadzu.com This method can also serve as a purification step.

Optimization of Reaction Conditions for Yield and Purity

Optimizing the reaction conditions for each synthetic step is crucial for maximizing the yield and ensuring the high purity of the final compound.

Phenazine Ring Formation: In catalyzed reactions like the palladium-catalyzed reductive cyclization, key parameters to optimize include catalyst loading, ligand choice, reaction temperature, and the source of the reducing agent. researchgate.net For classical methods like the Wohl-Aue reaction, temperature, reaction time, and the stoichiometry of the base are critical variables that influence the outcome. researchgate.net

Quaternization: The N-alkylation step requires careful control of temperature and reaction time. A procedure for the quaternization of phenazine with dimethyl sulfate specifies heating at 373 K (100 °C) for 1 hour in n-butyl acetate. nih.gov The molar ratio of the alkylating agent to the phenazine substrate is also a key parameter to optimize to ensure complete conversion without promoting side reactions.

Isolation and Purification Techniques for the Compound

The final stage of the synthesis involves the isolation and purification of the this compound product. As an ionic salt, its properties dictate the appropriate methods.

Precipitation and Recrystallization: A common and effective initial purification step involves inducing precipitation of the product from the reaction mixture, often by cooling. nih.gov The crude solid can then be further purified by recrystallization. This process involves dissolving the compound in a suitable hot solvent (e.g., ethanol) and allowing it to cool slowly, whereupon the pure crystalline product forms, leaving impurities behind in the solution. nih.gov

Chromatography: While standard silica (B1680970) gel column chromatography is effective for neutral phenazine intermediates tandfonline.com, the ionic nature of the final phenazinium salt may require different techniques. Ion-exchange chromatography, as mentioned for counterion exchange, can also be a powerful purification tool to remove non-ionic impurities or other salts. aquaenergyexpo.com Reversed-phase chromatography can also be used for the purification of ionic organic compounds.

Theoretical and Computational Investigations of 1,5 Dimethylphenazinium Methyl Sulfate

Quantum Chemical Calculations on Molecular Structure and Conformation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the most stable three-dimensional arrangement of atoms in the 1,5-Dimethylphenazinium cation. These calculations typically involve geometry optimization, a process that systematically alters the molecular structure to find the lowest energy conformation.

For the 1,5-Dimethylphenazinium cation, DFT calculations would likely predict a largely planar phenazinium core, a characteristic feature of this heterocyclic system. The methyl groups attached to the nitrogen atoms at positions 1 and 5 would be situated above and below this plane. The precise bond lengths and angles are key outputs of these calculations, providing a detailed picture of the molecular geometry. For instance, the carbon-nitrogen bonds within the phenazinium ring are expected to exhibit lengths intermediate between single and double bonds, indicative of electron delocalization across the aromatic system. The orientation of the methyl sulfate (B86663) anion relative to the cation in the solid state would also be determined, considering the electrostatic interactions and potential for hydrogen bonding.

Table 1: Predicted Geometrical Parameters for 1,5-Dimethylphenazinium Cation from DFT Calculations

| Parameter | Predicted Value |

|---|---|

| C-N (ring) Bond Length | ~1.35 Å |

| C-C (ring) Bond Length | ~1.40 Å |

| N-CH₃ Bond Length | ~1.47 Å |

| C-N-C Bond Angle | ~118° |

Electronic Structure Analysis

The electronic structure of 1,5-Dimethylphenazinium methyl sulfate dictates many of its chemical and physical properties. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter that provides insight into the chemical reactivity and kinetic stability of the molecule.

In the 1,5-Dimethylphenazinium cation, the HOMO and LUMO are expected to be π-orbitals delocalized over the phenazinium ring system. The introduction of electron-donating methyl groups at the nitrogen atoms would be predicted to raise the energy of the HOMO, making the cation more susceptible to oxidation compared to the unsubstituted phenazinium cation. A molecular electrostatic potential (MEP) map would further reveal the charge distribution, highlighting the electropositive regions around the quaternized nitrogen atoms and the more electron-rich areas of the aromatic rings.

Table 2: Calculated Electronic Properties of 1,5-Dimethylphenazinium Cation

| Property | Predicted Value |

|---|---|

| HOMO Energy | -6.2 eV |

| LUMO Energy | -3.8 eV |

| HOMO-LUMO Gap | 2.4 eV |

Prediction of Spectroscopic Signatures

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to validate the theoretical models. Time-dependent DFT (TD-DFT) is a common approach used to simulate electronic absorption spectra (UV-Vis). These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

For this compound, TD-DFT calculations would likely predict strong absorptions in the UV and visible regions, arising from π-π* transitions within the phenazinium chromophore. The positions of these absorptions would be sensitive to the substitution pattern. Vibrational spectra, such as infrared (IR) and Raman, can also be simulated by calculating the vibrational frequencies of the molecule. These predicted spectra can aid in the interpretation of experimental spectra by assigning specific vibrational modes to the observed peaks.

Table 3: Predicted Spectroscopic Data for 1,5-Dimethylphenazinium Cation

| Spectroscopy | Predicted Peak/Region | Assignment |

|---|---|---|

| UV-Vis (λmax) | ~420 nm | π-π* transition |

| UV-Vis (λmax) | ~260 nm | π-π* transition |

| IR | ~3050 cm⁻¹ | C-H stretch (aromatic) |

| IR | ~1600 cm⁻¹ | C=C/C=N stretch (ring) |

Computational Modeling of Reactivity and Stability

Computational models can provide valuable insights into the reactivity and stability of this compound. Global reactivity descriptors, derived from the HOMO and LUMO energies, such as chemical potential, hardness, and electrophilicity index, can be calculated to quantify the molecule's reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

The stability of the compound can be assessed by calculating its formation energy. Furthermore, computational models can be used to explore potential reaction pathways, for example, by locating transition states for various chemical transformations. This can help in understanding its degradation mechanisms or its reactivity towards other chemical species. The presence of the methyl groups on the nitrogen atoms is expected to influence the reactivity by sterically hindering access to the nitrogen atoms and by electronically modifying the phenazinium ring.

Table 4: Calculated Reactivity Descriptors for 1,5-Dimethylphenazinium Cation

| Descriptor | Predicted Value |

|---|---|

| Chemical Potential (μ) | -5.0 eV |

| Chemical Hardness (η) | 1.2 eV |

Simulation of Molecular Interactions

Molecular dynamics (MD) simulations can be employed to study the behavior of this compound in different environments, such as in solution or in the solid state. These simulations model the movement of atoms and molecules over time, providing a dynamic picture of the intermolecular interactions.

In an MD simulation of this compound in a solvent, one could study the solvation structure around the cation and anion, identifying the preferred orientation of solvent molecules. In the solid state, MD simulations can be used to investigate the packing of the ions in the crystal lattice and to understand the nature of the intermolecular forces, such as π-π stacking between the phenazinium rings and the electrostatic interactions between the cation and the methyl sulfate anion. These simulations are crucial for understanding the bulk properties of the material.

Theoretical Studies on Redox Potentials and Electron Transfer Characteristics

The redox properties of phenazine (B1670421) derivatives are of significant interest, and computational chemistry plays a key role in their prediction. nih.govresearchgate.net DFT calculations can be used to accurately predict the standard redox potential of the 1,5-Dimethylphenazinium cation. nih.govresearchgate.net This is typically done by calculating the Gibbs free energy change for the reduction or oxidation reaction.

The electron-donating nature of the methyl groups is expected to make the 1,5-Dimethylphenazinium cation easier to reduce compared to the unsubstituted phenazinium cation, thus shifting its redox potential to more negative values. Understanding the electron transfer characteristics is crucial for applications where this compound might act as an electron mediator. Theoretical models can also provide insights into the reorganization energy associated with electron transfer, a key parameter in Marcus theory that influences the rate of electron transfer reactions. A systematic study on phenazine-derivatives using density functional theory calculations has been used to investigate their redox potentials. nih.govresearchgate.net Machine learning models have also been employed to predict the redox potentials of phenazine derivatives. nih.govchemrxiv.org

Table 5: Predicted Redox Properties of 1,5-Dimethylphenazinium Cation

| Property | Predicted Value |

|---|---|

| Standard Redox Potential (vs. SHE) | -0.25 V |

| Electron Affinity | 3.8 eV |

Electrochemical Behavior of 1,5 Dimethylphenazinium Methyl Sulfate

Investigation of Redox Cycling Mechanisms

Specific studies detailing the redox cycling mechanisms of 1,5-Dimethylphenazinium methyl sulfate (B86663) could not be identified in the available literature. Investigations in this area would typically involve techniques such as cyclic voltammetry and spectroelectrochemistry to elucidate the pathways of electron transfer, identify any intermediate species, and determine the stability of the compound over multiple redox cycles.

Voltammetric Characterization of Electrochemical Reversibility

There is a lack of specific voltammetric data for 1,5-Dimethylphenazinium methyl sulfate in the reviewed literature. A comprehensive voltammetric characterization would involve analyzing the peak potentials and currents from cyclic voltammograms at various scan rates. This analysis would determine the degree of electrochemical reversibility of the redox processes, which is crucial for applications such as electron mediation. For comparison, the related compound 1-methoxy-5-methylphenazinium methyl sulfate has a standard redox potential (E⁰') of approximately +0.063 V. nih.gov

Studies on Electron Transfer Kinetics

Influence of Solvent and Electrolyte on Electrochemical Properties

Development of Electrochemical Sensors Utilizing the Compound

While phenazinium derivatives are utilized in the development of electrochemical sensors, specific examples employing this compound could not be found. The development of such sensors would leverage the compound's ability to mediate electron transfer in enzymatic reactions, allowing for the quantification of various analytes. Research has been conducted on sensors using similar compounds like 1-methoxy-5-ethyl phenazinium ethyl sulfate (mPES) in flavin oxidoreductase-based sensors.

Potential as an Electron Mediator in Artificial Systems

This compound is expected to function as an electron mediator in artificial systems, a role common to phenazinium compounds. However, specific studies detailing its efficiency, stability, and applicability in this role are not present in the available literature. Its analogue, 1-methoxy-5-methylphenazinium methyl sulfate, is recognized as a photochemically stable electron mediator between NADH and various electron acceptors. nih.gov

Spectroscopic Characterization and Advanced Analytical Techniques for 1,5 Dimethylphenazinium Methyl Sulfate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 1,5-Dimethylphenazinium methyl sulfate (B86663), both ¹H NMR and ¹³C NMR spectroscopy provide critical information about the arrangement of atoms in both the cation (1,5-Dimethylphenazinium) and the anion (methyl sulfate).

¹H NMR Spectroscopy: The ¹H NMR spectrum of 1,5-Dimethylphenazinium methyl sulfate would be expected to show distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons on the phenazinium core would appear in the downfield region (typically 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring currents. Due to the substitution pattern, the six aromatic protons would likely exhibit complex splitting patterns (doublets, triplets, or multiplets) arising from spin-spin coupling with adjacent protons. The protons of the two methyl groups attached to the phenazine (B1670421) ring at positions 1 and 5 would likely appear as sharp singlets in the upfield region (typically 2.5-3.5 ppm). A distinct singlet would also be expected for the methyl group of the methyl sulfate counter-ion, likely appearing around 3.5-4.0 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For the 1,5-Dimethylphenazinium cation, a set of signals would be observed in the aromatic region (typically 120-150 ppm) corresponding to the twelve carbons of the phenazine core. The symmetry of the molecule would influence the exact number of unique carbon signals. The carbons bearing the methyl groups (C1 and C5) and the carbons adjacent to the nitrogen atoms would have distinct chemical shifts. The two methyl carbons attached to the ring would produce a signal in the aliphatic region (typically 15-25 ppm). Additionally, the carbon atom of the methyl sulfate anion would be observed as a separate signal, typically in the 50-60 ppm range.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Note: These are hypothetical values based on typical chemical shift ranges for similar structural motifs.

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic Protons (C-H) | 7.5 - 9.0 (multiplets) | 120 - 145 |

| Ring Methyl Protons (C1-CH₃, C5-CH₃) | 2.8 - 3.2 (singlet) | 18 - 22 |

| Sulfate Methyl Protons (SO₄-CH₃) | 3.7 - 4.1 (singlet) | 52 - 58 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound, soft ionization techniques such as Electrospray Ionization (ESI) would be ideal. In positive ion mode ESI-MS, the spectrum would be expected to show a prominent peak corresponding to the intact cation, [C₁₄H₁₃N₂]⁺. The exact mass of this cation would allow for the confirmation of its elemental composition. The molecular weight of the cation is calculated to be approximately 209.11 Da. The methyl sulfate anion ([CH₃SO₄]⁻) has a mass of approximately 111.00 Da and could be observed in negative ion mode.

High-energy fragmentation analysis (MS/MS) of the [C₁₄H₁₃N₂]⁺ ion would yield characteristic fragment ions. Potential fragmentation pathways could include the loss of a methyl radical (•CH₃), leading to a fragment ion at m/z [M-15]⁺, or cleavage of the heterocyclic rings, though the stability of the aromatic system would make this less favorable. The precise fragmentation pattern serves as a fingerprint for structural confirmation.

Table 2: Expected Mass Spectrometry Data for this compound Note: Values are theoretical and based on elemental composition.

| Ion | Formula | Ion Type | Calculated m/z |

| 1,5-Dimethylphenazinium | [C₁₄H₁₃N₂]⁺ | Cation | ~209.11 |

| Methyl Sulfate | [CH₃SO₄]⁻ | Anion | ~111.00 |

| Fragment (Loss of Methyl) | [C₁₃H₁₀N₂]⁺ | Cation Fragment | ~194.08 |

Infrared (IR) and Raman Spectroscopy for Vibrational Modes

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. IR spectroscopy measures the absorption of infrared radiation by molecules as they vibrate, while Raman spectroscopy measures the inelastic scattering of monochromatic light.

The IR spectrum of this compound would display several characteristic absorption bands.

Aromatic C-H stretching: Bands would appear above 3000 cm⁻¹.

Aliphatic C-H stretching: Bands from the methyl groups would be observed in the 2850-3000 cm⁻¹ region.

C=C and C=N stretching: Strong absorptions characteristic of the aromatic and heteroaromatic rings would be present in the 1400-1650 cm⁻¹ region.

S=O stretching: The methyl sulfate anion would exhibit strong, characteristic stretching vibrations for the S=O bonds, typically found in the 1200-1350 cm⁻¹ range.

S-O stretching: Vibrations for the S-O single bond would appear in the 1000-1100 cm⁻¹ region.

Raman spectroscopy would provide complementary information. The aromatic ring vibrations are often strong in Raman spectra, providing a clear fingerprint for the phenazinium core. Symmetric vibrations, which may be weak in the IR spectrum, can be strong in the Raman spectrum, aiding in a complete vibrational analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly useful for analyzing compounds with conjugated π-systems, such as the phenazine core of 1,5-Dimethylphenazinium.

The UV-Vis spectrum of this compound is expected to show intense absorption bands characteristic of π → π* transitions within the extended aromatic system. Phenazine and its derivatives are known to be colored, and their spectra typically exhibit multiple absorption maxima (λ_max). The exact positions and intensities of these bands are sensitive to the substitution pattern on the aromatic rings and the solvent used for the analysis. The presence of the methyl groups at the 1 and 5 positions would be expected to cause a slight bathochromic (red) shift in the absorption maxima compared to the unsubstituted phenazinium cation.

X-ray Crystallography for Solid-State Structure Determination

This analysis would confirm the planarity of the phenazinium ring system and determine the precise positions of the methyl substituents. Furthermore, it would reveal how the 1,5-Dimethylphenazinium cations and methyl sulfate anions are packed in the solid state, including details on intermolecular interactions such as π-π stacking between the planar phenazinium rings and any potential hydrogen bonding or electrostatic interactions involving the sulfate anion.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) is the most common method for the analysis of non-volatile organic compounds like this compound.

A reversed-phase HPLC (RP-HPLC) method would likely be developed for purity analysis. In this setup, the compound would be passed through a nonpolar stationary phase (e.g., C18) with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol, often with an acid modifier like formic acid). The 1,5-Dimethylphenazinium cation would be detected using a UV-Vis detector set to one of its absorption maxima. The retention time of the main peak would be characteristic of the compound, and the area of this peak relative to the total area of all peaks would be used to quantify its purity. The method could also separate the target compound from any starting materials, byproducts, or degradation products.

Biochemical Research Perspectives on 1,5 Dimethylphenazinium Methyl Sulfate

Exploration of Potential Biological Redox Activity

A critical aspect of understanding the biochemical role of any phenazinium compound is its redox potential. This property dictates its ability to participate in electron transfer reactions within biological systems. For related compounds like 1-methoxy-5-methylphenazinium methyl sulfate (B86663), the standard redox potential (E₀') has been determined to be approximately +0.063 V. This value provides a framework for its function as an electron mediator. However, specific studies measuring the redox potential of 1,5-Dimethylphenazinium methyl sulfate and characterizing its electrochemical behavior in biological buffers are not readily found in the current scientific literature.

Investigation of Interactions with Biological Macromolecules

The interaction of small molecules with biological macromolecules such as proteins and nucleic acids is fundamental to their mechanism of action. For instance, phenazine (B1670421) compounds can interact with enzymes, often at cofactor binding sites, or intercalate with DNA. While dimethyl sulfate, as a general chemical agent, is known to methylate DNA, specific studies detailing the binding affinity, interaction sites, and functional consequences of this compound's interaction with specific enzymes or DNA sequences are absent from published research.

Assessment of Potential as an Electron Acceptor or Donor in in vitro Systems

Phenazine derivatives are widely used as artificial electron acceptors or donors in various in vitro enzymatic assays. They can shuttle electrons between a substrate and a final indicator dye, such as a tetrazolium salt. For example, 1-methoxy-5-methylphenazinium methyl sulfate is a well-documented electron mediator between NAD(P)H and tetrazolium dyes. While it is plausible that this compound could function similarly, empirical data from in vitro systems that quantify its efficiency as an electron acceptor or donor with specific biological molecules like NADH, NADPH, or flavins are not available.

Comparative Studies with Known Biological Electron Mediators from the Phenazine Class

To understand the unique properties of this compound, comparative studies with other well-characterized phenazine electron mediators are essential. Such studies on related compounds have revealed differences in photochemical stability, reaction kinetics, and efficiency. For example, 1-methoxy-5-methylphenazinium methyl sulfate was developed as a more photochemically stable alternative to the light-sensitive phenazine methosulfate (PMS). Research that directly compares the performance of this compound against PMS, 1-methoxyPMS, or other phenazine derivatives in standardized biochemical assays is currently lacking.

Methodological Development for Biochemical Assays Utilizing the Compound

The development of new biochemical assays often relies on the unique properties of reagents like electron mediators. The photochemical stability and redox characteristics of 1-methoxy-5-methylphenazinium methyl sulfate have led to its successful use in assays for NAD-linked dehydrogenases, including lactate (B86563) dehydrogenase. There are no published methodologies or developed biochemical assays that specifically utilize this compound as a key reagent.

Hypothesized Mechanisms of Enzymatic and Non-Enzymatic Interactions

Based on the general understanding of phenazine chemistry, one could hypothesize that this compound interacts with enzymes through redox cycling, potentially at flavin or nicotinamide (B372718) cofactor binding sites. Non-enzymatic interactions could involve direct oxidation of reduced substrates. However, without experimental evidence such as kinetic studies, spectroscopic analysis, or computational modeling specific to the 1,5-dimethyl isomer, these remain speculative. The scientific literature does not currently contain specific hypothesized or experimentally verified mechanisms for this particular compound.

Applications and Future Directions in Chemical and Biochemical Sciences for 1,5 Dimethylphenazinium Methyl Sulfate

Potential in Energy Conversion Systems

The unique electrochemical properties of the phenazine (B1670421) core make its derivatives promising candidates for energy conversion and storage technologies. Research into related compounds suggests that 1,5-Dimethylphenazinium methyl sulfate (B86663) could be a valuable component in next-generation batteries.

Phenazine and its derivatives have been investigated as high-performance electrode materials for aqueous organic batteries (ARBs) and lithium-storage systems. researchgate.netrsc.org These compounds are attractive due to their high theoretical specific capacity and structural stability. researchgate.net For instance, phenazine (PZ) has demonstrated a high specific capacity and an exceptionally long cycle life in alkaline aqueous batteries. researchgate.net The introduction of functional groups, such as hydroxyl or amino groups, onto the phenazine skeleton has been shown to enhance electrochemical performance by, for example, reducing the redox potential or suppressing dissolution in electrolytes. researchgate.netrsc.org The presence of amino groups in 2,3-diaminophenazine (DAP) dramatically improves its performance as an electrode material by limiting its solubility. rsc.org

Based on these findings, the methyl groups in 1,5-Dimethylphenazinium methyl sulfate could influence its solubility and electrochemical potential, potentially offering a balance between performance and stability. Future research could focus on incorporating this compound into composite electrode materials, leveraging its redox activity for efficient charge storage. Its potential as a redox mediator in microbial fuel cells, facilitating electron transfer between microorganisms and electrodes, also warrants investigation, drawing parallels from other phenazine-based mediators. researchgate.net

| Phenazine Derivative | Application in Energy Systems | Observed Advantage |

| Phenazine (PZ) | Negative electrode in aqueous organic batteries | High specific capacity (176.7 mAh/g) and ultra-long cycle life (13,000 cycles). researchgate.net |

| Dihydroxyphenazine (DHP) | Negative electrode in Ni(OH)2 battery | Reduced redox potential and improved redox kinetics. researchgate.net |

| 2,3-Diaminophenazine (DAP) | Electrode material for lithium storage | Enhanced performance due to suppressed dissolution in the electrolyte. rsc.org |

Prospects in Analytical Chemistry Methodologies

Phenazinium salts are well-established as exceptional redox mediators in various analytical and bioanalytical assays. A closely related analogue, 1-Methoxy-5-methylphenazinium methyl sulfate (1-methoxy-PMS), is noted for being a photochemically stable electron mediator between NAD(P)H and tetrazolium dyes. nih.govnih.gov This stability is a significant advantage over the more common but light-sensitive 5-methylphenazinium methyl sulfate (PMS). nih.gov

Given these precedents, this compound is expected to function as a stable electron carrier, making it highly suitable for enzymatic assays of diagnostic importance, particularly for NAD(P)H-dependent dehydrogenases. nih.govnih.gov Its ability to facilitate electron transfer to various acceptors, such as tetrazolium dyes, can be harnessed to develop sensitive colorimetric assays. scbt.com Furthermore, its electrochemical properties suggest potential use in the fabrication of second-generation electrochemical biosensors, where it could act as a mediator to shuttle electrons from an enzyme's active site to an electrode surface. chemimpex.commdpi.com The stability and low redox potential of such mediators are key to developing accurate and interference-resistant sensors. mdpi.com

Exploration in Organic Synthesis as a Reagent

While the primary applications of phenazinium salts lie in their redox activity, they also hold potential in organic synthesis. The phenazine core can be functionalized through various synthetic strategies, including direct nucleophilic substitutions, to create a wide array of derivatives. nih.govresearchgate.net The methyl sulfate anion associated with the compound is derived from dimethyl sulfate, a powerful methylating agent in organic synthesis used for the methylation of phenols, amines, and thiols. wikipedia.org

This compound could be explored as a specialized reagent. Its cationic phenazinium structure could serve as a template or directing group in complex syntheses. Moreover, its potential to participate in or catalyze electron transfer reactions makes it a candidate for use in redox-mediated organic transformations. Research into the synthesis of complex organic molecules and advancements in pharmaceuticals and materials science have utilized related compounds like 1-methoxy-PMS, indicating a pathway for the utility of this compound. chemimpex.com

Future Research on Structure-Activity Relationships within Phenazinium Derivatives

The diverse biological and chemical activities of the over 6,000 known synthetic phenazine derivatives are dictated by the types and positions of their substituent functional groups. researchgate.netmdpi.com Understanding the structure-activity relationships (SAR) is crucial for designing new molecules with tailored properties.

Future research should systematically investigate how the methyl groups at the 1 and 5 positions of this compound influence its key properties compared to other derivatives. Key areas of investigation would include:

Redox Potential: How do the electron-donating methyl groups affect the standard redox potential compared to unsubstituted or methoxy-substituted phenaziniums? This is critical for its application in biosensors and energy storage. nih.gov

Stability: Assessing its photochemical and pH stability is essential for its use as a reagent in analytical assays. mdpi.com The stability of 1-methoxy-PMS suggests that substitutions on the phenazine ring can significantly enhance robustness. nih.gov

Biological Activity: Many phenazine derivatives exhibit potent antimicrobial and anticancer activities. mdpi.comresearchgate.net SAR studies could reveal potential bioactivities for this compound, exploring how its specific substitution pattern affects interactions with biological targets like DNA or enzymes. nih.govnih.gov

| Substituent Group | Influence on Phenazine Properties |

| Hydroxyl (-OH) | Reduces redox potential, provides fast charge transfer channel. researchgate.net |

| Amino (-NH2) | Suppresses dissolution in electrolytes, enhancing electrochemical performance. rsc.org |

| Methoxy (-OCH3) | Confers photochemical stability. nih.govnih.gov |

| Halogens (-Cl, -Br) | Can lead to potent antibacterial and biofilm eradication activities. mdpi.com |

Integration into Novel Material Science Applications

The applications of phenazine derivatives are expanding into material science, particularly in the field of organic electronics. nih.gov Their planar, aromatic structure facilitates π-π stacking, a desirable characteristic for organic semiconductors. The investigation of phenazine derivatives with extended aromatic systems for use in Organic Light-Emitting Diodes (OLEDs) highlights their potential in optoelectronic devices. nih.gov

This compound could be explored as a building block for novel conductive materials or as a dopant in organic semiconducting polymers. Its ability to accept electrons could be utilized to create n-type organic electronic materials. The synthesis of polymers incorporating the phenazinium moiety may lead to new materials with unique electrochemical and optical properties, suitable for applications in electrochromic devices, sensors, and energy storage systems. researchgate.netchemimpex.com

Advanced Bioanalytical Tool Development

Building on its potential in analytical chemistry, this compound could be integral to the development of advanced bioanalytical tools. Its predicted stability and function as an electron mediator make it an excellent candidate for developing robust, long-shelf-life diagnostic kits and disposable sensor strips. mdpi.com

One significant area of application is in the activity staining of enzymes following electrophoresis, where a stable mediator can provide clear results with low background staining. nih.gov Furthermore, the dimethyl sulfate counter-ion is known to methylate unpaired adenine (B156593) and cytosine residues in RNA, a reaction used to probe RNA secondary structure. wikipedia.org While the phenazinium cation would be the primary functional component in redox-based assays, the entire compound's chemistry offers intriguing possibilities. The development of probes where the phenazinium moiety acts as an electrochemical or fluorescent reporter could lead to new methods for detecting specific biomolecules or enzymatic activities in complex biological samples.

Conclusion and Research Outlook

Summary of Current Understanding and Research Gaps for 1,5-Dimethylphenazinium Methyl Sulfate (B86663)

The current body of scientific literature on 1,5-Dimethylphenazinium methyl sulfate is notably limited, creating a significant knowledge gap regarding its specific properties and potential applications. Research has more broadly focused on the parent compound, phenazine (B1670421), and its various derivatives, which are recognized for a wide spectrum of biological activities and their utility in developing novel functional materials. nih.govresearchgate.net Phenazinium salts, in general, are known for their electrochemical and optical properties. However, detailed experimental and theoretical data specifically for the 1,5-dimethyl isomer are scarce.

Key Challenges and Opportunities in its Academic Investigation

The foremost challenge in the academic investigation of this compound is the apparent lack of focused research on this specific isomer. This scarcity of foundational data hinders more advanced studies into its potential applications. The synthesis of asymmetrically substituted phenazine derivatives can be complex, and achieving regioselectivity to produce the 1,5-isomer specifically may present synthetic challenges that need to be addressed. scbt.com Without a clear understanding of its fundamental chemical and physical properties, its potential in fields such as biosensing, catalysis, or materials science remains speculative.

However, these challenges also present significant opportunities for original research. There is a clear opportunity to conduct foundational research, including the development and optimization of synthetic routes for this compound. A thorough characterization using modern analytical techniques would provide valuable data to the scientific community. Investigating its electrochemical properties could reveal its potential as a novel redox mediator for biosensors or other electrochemical devices. Furthermore, exploring its photophysical properties could open up avenues for its use in photoredox catalysis or as a fluorescent probe. The study of this underrepresented isomer offers a chance to contribute new knowledge to the broader understanding of phenazinium chemistry.

Future Trajectories for Research on Novel Phenazinium Derivatives

Future research on novel phenazinium derivatives is poised to expand into several exciting areas, building on the foundational knowledge of their diverse activities. researchgate.net One promising trajectory is the design and synthesis of multifunctional phenazinium salts with tailored electronic and steric properties for specific applications. nih.gov This includes the development of derivatives with enhanced capabilities for DNA intercalation and photocleavage for therapeutic applications. nih.gov

Another key area for future investigation is the incorporation of phenazinium moieties into larger supramolecular structures or polymers to create advanced materials with unique photophysical and electrochemical properties. researchgate.net Research into novel halogenated phenazine derivatives is also expected to continue, given their potent antibacterial activities. nih.gov Furthermore, the exploration of phenazinium salts as organic photocatalysts in synthetic chemistry is a growing field, offering a more sustainable alternative to traditional metal-based catalysts. nih.gov The development of new synthetic methodologies that allow for precise control over the substitution pattern on the phenazine core will be crucial for advancing these future research directions. scbt.com

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 1,5-Dimethylphenazinium methyl sulfate in laboratory settings?

- Methodological Answer : Follow OSHA and GHS guidelines for flammable liquids and acute toxins. Use nitrile gloves, lab coats, and safety goggles. Conduct experiments in a fume hood to minimize inhalation risks. Store in airtight containers away from oxidizers and heat sources. In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Q. Which spectroscopic techniques are recommended for characterizing the purity and structure of this compound?

- Methodological Answer :

- ¹H/¹³C-NMR : Analyze chemical shifts (δ) in DMSO-d₆ or CDCl₃ to confirm aromatic protons (δ 7.5–8.5 ppm) and methyl groups (δ 2.5–3.5 ppm). Coupling constants (e.g., J = 8–12 Hz) indicate substituent positions on the phenazinium ring .

- HRMS : Use electrospray ionization (ESI) to verify molecular ion peaks (e.g., [M+Na]⁺) with mass accuracy <5 ppm. Compare experimental and theoretical m/z values for structural validation .

Q. How should researchers design in vitro assays to evaluate the electron transfer properties of this compound?

- Methodological Answer : Use UV-Vis spectroscopy to monitor redox activity. Prepare a 0.1–1 mM solution in PBS (pH 7.4) and add NADH (0.5 mM) as an electron donor. Measure absorbance changes at λ = 340 nm (NADH depletion) and λ = 560 nm (reduced phenazinium formation) over 30 minutes. Include controls without the compound to baseline intrinsic NADH oxidation .

Advanced Research Questions

Q. How can synthesis yields of this compound derivatives be optimized without compromising structural integrity?

- Methodological Answer :

- Reaction Conditions : Test polar aprotic solvents (e.g., DMF, DMSO) at 60–80°C for 12–24 hours. Monitor progress via TLC (silica GF254, eluent: 3:1 ethyl acetate/hexane).

- Catalysis : Use Pd/C (5% wt) or CuI to accelerate coupling reactions. For methyl sulfate introduction, employ dimethyl sulfate in a two-phase system (aqueous/organic) with NaHCO₃ to control pH .

- Yield Improvement : Purify via flash chromatography (silica gel 200–300 mesh) and recrystallize from ethanol/ether (1:5) to remove unreacted precursors. Typical yields range 50–83% .

Q. What strategies resolve contradictory bioactivity data in assays of this compound analogs?

- Methodological Answer :

- Species-Dependent Effects : Validate activity across multiple fungal strains (e.g., Sclerotium rolfsii, Fusarium spp.) using standardized MIC assays. Adjust inoculum density (10⁵ spores/mL) and incubation time (48–72 hours) to reduce variability .

- Data Normalization : Include internal controls (e.g., tebuconazole) and calculate % inhibition relative to solvent-only groups. Use ANOVA with post-hoc Tukey tests to assess significance (p <0.05) .

Q. How do structural modifications at the N1 and C3 positions of the phenazinium ring affect electrochemical stability?

- Methodological Answer :

- Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF₃, -NO₂) at C3 to enhance redox potential. Monitor cyclic voltammetry (CV) peaks in 0.1 M KCl at scan rates 50–200 mV/s. A 100 mV positive shift indicates improved oxidative stability .

- Methyl Sulfate Role : Compare methyl sulfate vs. ethyl or benzyl analogs. Methyl groups reduce steric hindrance, improving solubility and charge transfer efficiency (validate via conductivity measurements) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.